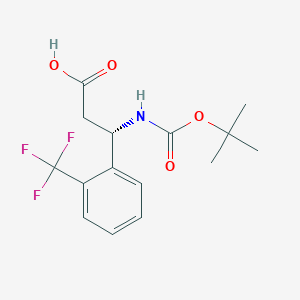

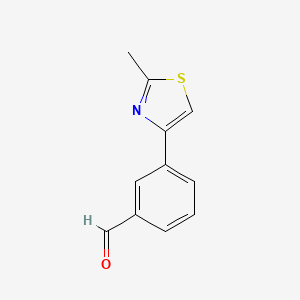

3-(2-Methyl-thiazol-4-yl)-benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Methyl-thiazol-4-yl)-benzaldehyde is a useful research compound. Its molecular formula is C11H9NOS and its molecular weight is 203.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

- Biologically Active Thiazole Derivatives : A study conducted by Ramadan (2010) involved the preparation of benzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazones, which showed potential activity against Candida albicans. This highlights the application of thiazole derivatives in antimicrobial activity research (Ramadan, 2010).

- Thiazolium-ion Based Organic Ionic Liquids : Research by Davis and Forrester (1999) showed that 4- and 5-methyl thiazole derivatives can promote the benzoin condensation of benzaldehyde, indicating their role in organic synthesis (Davis & Forrester, 1999).

- Polymer-Bound Thiamine Models : Vandenberg, Challa, and Pandit (1989) studied the kinetics of thiazolium salt catalyzed benzoin formation, providing insights into the use of thiazole derivatives in catalysis (Vandenberg et al., 1989).

- Green Chemistry in Education : An experiment by Verdía, Santamarta, and Tojo (2017) used an ionic liquid for the Knoevenagel condensation between benzaldehyde and malononitrile, demonstrating the applicability of thiazole derivatives in green chemistry education (Verdía et al., 2017).

Biological Activities

- Antimicrobial and Corrosion Inhibition : Nayak and Bhat (2023) synthesized benzothiazole derivatives that showed significant antimicrobial activities and potential as corrosion inhibitors (Nayak & Bhat, 2023).

- Antihyperglycemic Activity : Imran, Yar, and Khan (2009) prepared thiazole derivatives that demonstrated antihyperglycemic activity in animal models, suggesting their potential in diabetes research (Imran et al., 2009).

- Anti-Inflammatory Evaluation : Moldovan et al. (2011) synthesized novel acyl-hydrazones bearing 2-aryl-thiazole moiety and evaluated their anti-inflammatory activity, highlighting the therapeutic potential of such compounds (Moldovan et al., 2011).

- Antioxidant Properties : Jaishree et al. (2012) synthesized thiazole derivatives and assessed their in vitro antioxidant properties, contributing to the understanding of their potential therapeutic applications (Jaishree et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQPVEKQPGDYPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427797 |

Source

|

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850375-05-2 |

Source

|

| Record name | 3-(2-Methyl-4-thiazolyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol](/img/structure/B1277604.png)

![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)

![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)

![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)